molecular formula C13H11N3O3S B8423436 2-[(Aminocarbonyl)amino]-5-[4-formylphenyl]thiophene-3-carboxamide

2-[(Aminocarbonyl)amino]-5-[4-formylphenyl]thiophene-3-carboxamide

Cat. No.: B8423436
M. Wt: 289.31 g/mol
InChI Key: YEBGFFOJWZBXHS-UHFFFAOYSA-N
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Description

2-[(Aminocarbonyl)amino]-5-[4-formylphenyl]thiophene-3-carboxamide is a useful research compound. Its molecular formula is C13H11N3O3S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

2-(carbamoylamino)-5-(4-formylphenyl)thiophene-3-carboxamide

InChI

InChI=1S/C13H11N3O3S/c14-11(18)9-5-10(20-12(9)16-13(15)19)8-3-1-7(6-17)2-4-8/h1-6H,(H2,14,18)(H3,15,16,19)

InChI Key

YEBGFFOJWZBXHS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC(=C(S2)NC(=O)N)C(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-[(Aminocarbonyl)amino]-5-bromo-3-thiophenecarboxamide (11.75 g) was stirred in 1,2-dimethoxyethane (500 ml) and saturated aqueous sodium bicarbonate solution (100 ml), and 4-formylphenyl boronic acid (10 g) was added. The flask was flushed with argon, and tetrakis-(triphenylphosphine)palladium(0) (5.1 g) was then added. The reaction was stirred at 90° C. for 2 h, then cooled and evaporated under reduced pressure. The residue was treated with dichloromethane (200 ml) and 2N sodium hydroxide solution (100 ml), and stirred for twenty minutes. The resulting solid was then isolated by filtration, and purified by trituration with ethanol (100 ml), giving the product as a pale green solid (5.75 g).
Quantity
11.75 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 5-bromo-2-(carbamoylamino)thiophene-3-carboxamide (1.0 g, 3.79 mmol), 4-formylphenylboronic acid (0.625 g, 4.17 mmol) and tetrakis(triphenylphosphine) Pd catalyst (0.438 g, 0.379 mmol) in DME (50 ml) was added a saturated aqueous solution of sodium hydrogen carbonate (10 ml). The reaction vessel was flushed with nitrogen and heated to 90° C. overnight. LCMS indicated complete consumption of the starting material. The reaction mixture was concentrated using a rotary evaporator. The resultant dark brown residue was dissolved in DCM (17 ml) and stirred with aqueous 2M sodium hydroxide solution (8.5 ml) for 20 minutes. Diethyl ether (20 ml) was added and the mixture stirred for a further 30 minutes. The resultant suspension was sonicated for 2 minutes. Filtration gave a precipitate, which was washed with hot diethyl ether to give a coloured solid (440 mg).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.625 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis(triphenylphosphine) Pd
Quantity
0.438 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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